molecular formula C11H15NO2 B13527248 Methyl 2-(4-amino-3-methylphenyl)propanoate

Methyl 2-(4-amino-3-methylphenyl)propanoate

Cat. No.: B13527248
M. Wt: 193.24 g/mol
InChI Key: VTIGPYKMAXXKAS-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2. This compound is characterized by the presence of an amino group attached to a methylphenyl ring, which is further connected to a propanoate ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-(4-amino-3-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-7-6-9(4-5-10(7)12)8(2)11(13)14-3/h4-6,8H,12H2,1-3H3

InChI Key

VTIGPYKMAXXKAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-methylphenyl)propanoate typically involves the esterification of 2-(4-amino-3-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-methylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-amino-3-methylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-amino-3-methylphenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications .

Biological Activity

Methyl 2-(4-amino-3-methylphenyl)propanoate, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an amino group and a propanoate moiety. This configuration contributes to its biological activity by enabling interactions with various biological targets.

The compound's mechanism of action involves its ability to modulate neurotransmitter systems and influence cell signaling pathways. Research indicates that it may interact with glutamate receptors, which play crucial roles in synaptic transmission and plasticity, potentially affecting conditions like epilepsy and depression.

Biological Activities

  • Anticancer Properties
    • In Vitro Studies : this compound has shown promising anticancer activity in various cell lines. For instance, studies have indicated its efficacy against liver cancer cells (HepG2), where it demonstrated significant cytotoxic effects .
    • Mechanisms : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways, although detailed mechanisms are still under investigation.
  • Neuropharmacological Effects
    • The compound exhibits potential as a modulator of neurotransmitter systems, particularly influencing glutamate receptors. This interaction suggests possible applications in treating neurological disorders such as depression and anxiety.
  • Anti-inflammatory Activity
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.

Case Studies and Research Findings

StudyFindings
Study on HepG2 Cells Demonstrated significant cytotoxicity with an IC50 value indicating effective concentration for inducing cell death .
Neurotransmitter Modulation Found to influence glutamate receptor activity, suggesting potential in neurological disorder treatments.
Anti-inflammatory Effects Initial findings indicate a reduction in inflammatory markers in vitro, warranting further exploration.

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